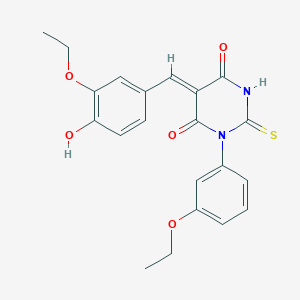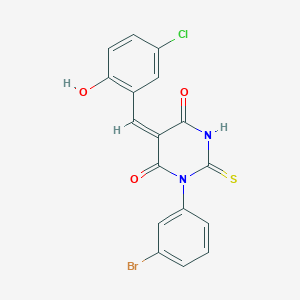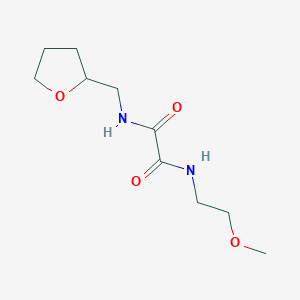![molecular formula C16H14N4O B11646505 3-methyl-1-phenyl-4-[(Z)-(pyridin-2-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B11646505.png)
3-methyl-1-phenyl-4-[(Z)-(pyridin-2-ylimino)methyl]-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with an appropriate pyridylamine derivative. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction conditions are generally mild, and the product is obtained in high yield through simple filtration and purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism by which 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Compared to other pyrazolone derivatives, 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE stands out due to its unique structural features and specific biological activities. Similar compounds include:
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
4,4’-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Used in various synthetic applications.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Evaluated for their antioxidant and anticancer activities.
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-pyridin-2-yliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-12-14(11-18-15-9-5-6-10-17-15)16(21)20(19-12)13-7-3-2-4-8-13/h2-11,19H,1H3/b18-11+ |
InChI Key |
BBLPRTMIOAYVCY-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/C3=CC=CC=N3 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(5-iodofuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11646431.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11646439.png)

![dimethyl 2-{2,2-dimethyl-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646445.png)
![Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646447.png)
![N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11646453.png)

![(6Z)-6-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646464.png)
![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-1-phenylethanone](/img/structure/B11646482.png)
![N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11646484.png)
![pentyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11646491.png)
![2-{[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11646492.png)


